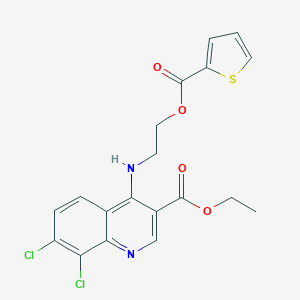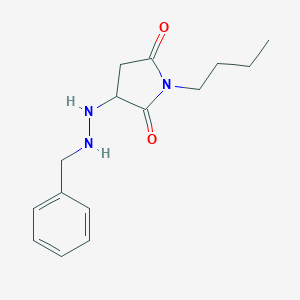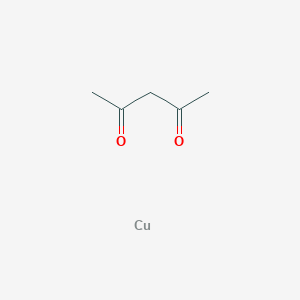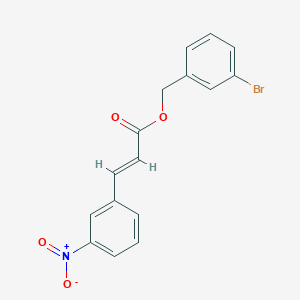
Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate, also known as DCTQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DCTQ belongs to the class of quinoline derivatives, which have been shown to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.
Wirkmechanismus
The exact mechanism of action of Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate is not fully understood. However, several studies have suggested that Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate exerts its biological effects by inhibiting various enzymes and signaling pathways involved in disease progression. For example, Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of topoisomerase II leads to DNA damage and cell death, which is thought to contribute to the antitumor effects of Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate.
Biochemical and Physiological Effects:
Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate has been shown to possess several biochemical and physiological effects. For example, Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is thought to contribute to the antitumor effects of Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate. Additionally, Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. This is thought to be due to the ability of Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate to disrupt bacterial cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate is its potential as a therapeutic agent for various diseases. However, there are also several limitations to using Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate in lab experiments. For example, Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate is a synthetic compound that requires specialized equipment and expertise to synthesize. Additionally, the exact mechanism of action of Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate is not fully understood, which makes it difficult to design experiments to fully elucidate its biological effects.
Zukünftige Richtungen
There are several future directions for research on Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate. One potential direction is to investigate the potential therapeutic applications of Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate in other diseases, such as viral infections and autoimmune disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate and to identify potential targets for drug development. Finally, there is a need for more studies to investigate the safety and toxicity of Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate in animal models and human clinical trials.
Synthesemethoden
The synthesis of Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate involves the reaction of 7,8-dichloroquinoline-3-carboxylic acid with 2-aminoethanol in the presence of thionyl chloride to form 7,8-dichloro-4-(2-hydroxyethylamino)quinoline-3-carboxylic acid. This intermediate is then reacted with thiophene-2-carbonyl chloride and triethylamine to yield ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate has been shown to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. Several studies have investigated the potential therapeutic applications of Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate in various diseases, such as cancer, bacterial infections, and inflammation.
Eigenschaften
Produktname |
Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate |
|---|---|
Molekularformel |
C19H16Cl2N2O4S |
Molekulargewicht |
439.3 g/mol |
IUPAC-Name |
ethyl 7,8-dichloro-4-[2-(thiophene-2-carbonyloxy)ethylamino]quinoline-3-carboxylate |
InChI |
InChI=1S/C19H16Cl2N2O4S/c1-2-26-18(24)12-10-23-17-11(5-6-13(20)15(17)21)16(12)22-7-8-27-19(25)14-4-3-9-28-14/h3-6,9-10H,2,7-8H2,1H3,(H,22,23) |
InChI-Schlüssel |
FMDQZRZTHSGIGF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCOC(=O)C3=CC=CS3)C=CC(=C2Cl)Cl |
Kanonische SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCOC(=O)C3=CC=CS3)C=CC(=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B241397.png)


![N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide](/img/structure/B241402.png)
![4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid](/img/structure/B241406.png)


![1-(3,4-Dichlorophenyl)-7-fluoro-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241414.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B241421.png)
![2-{(3Z)-3-[2-(naphthalen-1-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B241425.png)
![(10-chloro-2,6-dioxo-3,11b-dihydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-5a(6H)-yl)acetic acid](/img/structure/B241426.png)
![4-[2-(4-Methylphenoxy)ethyl]morpholine](/img/structure/B241427.png)
![Ethyl 2-[2-(4-isopropoxy-3-methoxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241431.png)